molecular formula C10H12ClNO4S B14908152 n-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide

n-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide

Cat. No.: B14908152
M. Wt: 277.73 g/mol
InChI Key: NQFZHWPUYINUAZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxyacetamide group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(methylsulfonyl)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyacetamide
  • N-(2-Chloro-5-(methylsulfonyl)phenyl)acetamide

Uniqueness

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide is unique due to the presence of both the methoxyacetamide and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specific research applications.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

N-(2-chloro-5-methylsulfonylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H12ClNO4S/c1-16-6-10(13)12-9-5-7(17(2,14)15)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

NQFZHWPUYINUAZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)Cl

Origin of Product

United States

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